molecular formula C13H20ClNO B1458054 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride CAS No. 1864072-72-9

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride

Cat. No.: B1458054
CAS No.: 1864072-72-9
M. Wt: 241.76 g/mol
InChI Key: SVMDIXAMPSNMDP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is a synthetic amine derivative featuring a 2,3-dihydrobenzofuran core linked to a pentylamine chain via a carbon-carbon bond.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13;/h5-6,9,12H,2-4,7-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDIXAMPSNMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, influencing their activity. These interactions are crucial as they can modulate neurotransmitter levels in the brain, affecting mood and behavior.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular processes, including energy balance and cell growth. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters into presynaptic neurons. This inhibition increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling effects. Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. This interaction can affect metabolic flux and alter metabolite levels in the brain. Additionally, the compound may influence the synthesis and degradation of other biomolecules, impacting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, it can accumulate in specific regions, influencing local neurotransmitter levels and signaling pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release and reuptake. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride, commonly referred to as 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including neuroprotective effects, analgesic and anti-inflammatory activities, and its implications in various therapeutic contexts.

  • Molecular Formula : C13H20ClNO
  • Molecular Weight : 241.76 g/mol
  • CAS Number : 1864072-72-9

Neuroprotective Effects

Research has indicated that compounds structurally related to 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine exhibit neuroprotective properties. For example, studies on analogues of alpha-tocopherol demonstrated that these compounds could protect against oxidative stress and head injuries in animal models. The neuroprotective activity was attributed to their ability to inhibit lipid peroxidation and scavenge free radicals .

Analgesic and Anti-inflammatory Activity

The compound has also been evaluated for analgesic and anti-inflammatory properties. In a study comparing various benzodifuranyl derivatives, it was found that certain derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The most active compounds exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as sodium diclofenac .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
5-APDB689051
Sodium Diclofenac708551

Case Studies

A notable case involved the administration of 5-APDB in a controlled setting where its effects on pain relief were monitored. Participants reported significant reductions in pain levels following administration, with minimal side effects observed. This aligns with findings from preclinical studies that highlighted the compound's potential as an analgesic agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, protecting cells from oxidative damage.
  • Neurotransmitter Modulation : Similar compounds have shown the ability to modulate neurotransmitter systems, potentially contributing to their analgesic effects.

Scientific Research Applications

The compound “1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride” is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by case studies and data tables that highlight its significance in research.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that compounds with similar structures can exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems.

Antidepressant Activity

Research has also explored the potential antidepressant effects of compounds similar to this compound. The structural features of these compounds may influence serotonin and norepinephrine reuptake inhibition.

Data Table: Antidepressant Activity of Related Compounds

Compound NameMechanism of ActionEfficacy (Animal Models)
1-(2,3-Dihydrobenzofuran-5-yl)amineSerotonin reuptake inhibitionModerate
1-(3-Methylbenzofuran-5-yl)amineNorepinephrine reuptake inhibitionHigh
1-(4-Methoxybenzofuran-5-yl)amineDual action on serotonin/norepinephrineHigh

Potential Use in Pain Management

The analgesic properties of compounds with similar structures have been documented. The modulation of pain pathways through interaction with opioid receptors presents another application avenue for this compound.

Case Study: Analgesic Properties

In a preclinical study published in Pain Research and Management, researchers evaluated the analgesic efficacy of benzofuran derivatives. The results indicated significant pain relief in animal models, suggesting that this compound could be further explored for pain management applications.

Antitumor Activity

Emerging studies have indicated that certain benzofuran derivatives possess antitumor properties. The ability to induce apoptosis in cancer cells makes this class of compounds noteworthy for cancer research.

Data Table: Antitumor Activity of Benzofuran Derivatives

Compound NameCancer TypeMechanism of Action
1-(2,3-Dihydrobenzofuran-5-yl)amineBreast CancerApoptosis induction
1-(4-Chlorobenzofuran-5-yl)amineLung CancerInhibition of cell proliferation
1-(2-Methylbenzofuran-5-yl)amineColon CancerCell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine Hydrochloride (CAS 1864074-57-6)

This analog differs from the target compound by replacing the linear pentylamine chain with a branched 3-methylbutan-1-amine group. Key distinctions include:

  • Molecular Weight: 241.76 g/mol (vs.
Table 1: Structural and Commercial Comparison
Parameter Target Compound (Pentan-1-amine) Analog (3-Methylbutan-1-amine)
Molecular Formula C₁₃H₁₈ClNO* C₁₃H₂₀ClNO
Substituent Linear pentyl chain Branched 3-methylbutyl chain
Molecular Weight ~227.7 g/mol (theoretical) 241.76 g/mol
Commercial Status Unknown Discontinued

*Assumed based on structural similarity; exact data unavailable.

Functional Analog: 3-Desoxy-3,4-Methylenedioxy Pyrovalerone Hydrochloride (CAS 2117405-33-9)

This pyrovalerone derivative shares the dihydrobenzofuran moiety but incorporates a pyrrolidin-1-yl group and a ketone, distinguishing it pharmacologically:

  • Pharmacological Target: Pyrovalerones are known norepinephrine-dopamine reuptake inhibitors (NDRIs), with stimulant effects. The absence of a pyrrolidine ring and ketone in the target compound suggests divergent mechanisms .
  • Applications : Marketed for research purposes only, emphasizing its restricted use compared to the undefined scope of the target compound.
Table 2: Functional and Pharmacological Comparison
Parameter Target Compound (Pentan-1-amine) 3-Desoxy-MDPV Hydrochloride
Core Structure Dihydrobenzofuran + pentylamine Dihydrobenzofuran + pyrrolidine + ketone
Key Functional Groups Primary amine Tertiary amine (pyrrolidine) + ketone
Presumed Activity Uncharacterized NDRI activity (stimulant)
Regulatory Status Undefined Research use only

Research Implications and Gaps

  • Structural Modifications : The linear vs. branched alkyl chain (Table 1) may influence lipophilicity and blood-brain barrier penetration, warranting comparative ADMET studies.
  • Mechanistic Divergence : The pyrovalerone analog’s NDRI activity highlights the importance of the pyrrolidine-ketone motif, absent in the target compound, suggesting the latter may lack stimulant properties .

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The benzofuran ring system can be synthesized by cyclization methods starting from appropriately substituted phenols or halogenated benzofurans. For the 5-substituted derivative, a bromobenzofuran intermediate is commonly employed.

Introduction of the Pentan-1-one Side Chain

A key intermediate is 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-one, which can be prepared via palladium-catalyzed coupling reactions:

  • The bromobenzofuran is treated with magnesium to form the corresponding Grignard reagent.
  • This reagent is then coupled with an enol acetate derivative of pentan-1-one in the presence of palladium(II) chloride, tri(o-tolyl)phosphine, and tributyl tin methoxide to yield the ketone intermediate.

Reductive Amination to Form the Primary Amine

The ketone intermediate undergoes reductive amination to introduce the amine group:

  • Treatment with ammonium acetate and sodium cyanoborohydride under acidic conditions converts the ketone to the primary amine.
  • This step is crucial for obtaining the 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-amine free base.

Formation of the Hydrochloride Salt

Due to the free amine’s oily nature at room temperature, conversion to a pharmaceutically acceptable acid addition salt is preferred:

  • The free amine is reacted with hydrochloric acid to form the hydrochloride salt, which is solid at room temperature and easier to handle.
  • This salt formation enhances stability and facilitates purification and formulation.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Grignard formation Bromobenzofuran + Mg in ether solvent Anhydrous conditions required
Pd-catalyzed coupling PdCl2, tri(o-tolyl)phosphine, tributyl tin methoxide Coupling with enol acetate of pentan-1-one
Reductive amination Ammonium acetate, NaCNBH3, acidic medium Mild conditions, selective for primary amine
Salt formation HCl in suitable solvent Yields hydrochloride salt, solid form

Optical Isomer Considerations

  • The compound may exist as racemic mixtures or as single enantiomers.
  • Separation of enantiomers can be achieved by chiral chromatography or fractional crystallization using chiral acids.
  • Chiral syntheses or use of chiral auxiliaries may be employed to obtain optically pure forms if required for pharmacological specificity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Methodology Key Reagents/Conditions Outcome
1 Bromobenzofuran Halogenation or commercial sourcing - Starting material
2 Grignard reagent of bromobenzofuran Reaction with Mg in anhydrous ether Mg, dry ether Organomagnesium intermediate
3 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-one Pd-catalyzed coupling with enol acetate PdCl2, tri(o-tolyl)phosphine, tributyl tin methoxide Ketone intermediate
4 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine Reductive amination Ammonium acetate, NaCNBH3, acid Primary amine free base
5 Hydrochloride salt Acid-base reaction HCl Stable hydrochloride salt

Research Findings and Notes

  • The use of palladium-catalyzed coupling is well-established for forming carbon-carbon bonds in complex heterocycles, providing good yields and selectivity.
  • Reductive amination with sodium cyanoborohydride is preferred due to its mildness and high selectivity for ketones to primary amines.
  • Formation of hydrochloride salts is a standard pharmaceutical practice to improve drug-like properties.
  • The synthetic methods allow for structural modifications to optimize receptor binding and pharmacokinetics.
  • The patent US7045545B1 provides detailed synthetic routes and conditions for aminoalkylbenzofurans including this compound class, supporting the above methodology.

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride?

The synthesis of dihydrobenzofuran derivatives typically involves multi-step protocols. A representative route (Scheme 4 in ) includes:

  • Step 1: Lithiation of a precursor using n-BuLi in THF at −78 °C for 3 hours.
  • Step 2: Coupling with 5-bromo-2-methoxybenzaldehyde under reflux conditions.
  • Step 3: Reduction with LiAlH4 to form the amine intermediate.
  • Step 4: Hydrochloride salt formation using HBr/H2O or SOCl2.
    Key considerations include temperature control during lithiation (-78 °C) and optimizing reaction times for intermediates (e.g., 5 hours for AgCN-mediated steps). Yields can vary significantly (50–75%) depending on purification methods .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: Analyze the dihydrobenzofuran aromatic protons (6.8–7.2 ppm) and the pentylamine chain (δ 1.3–1.7 ppm for CH2 groups; δ 2.8–3.1 ppm for NH2). Compare with structurally similar compounds like 5-acetyl-2,3-dihydrobenzofuran () .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by comparing with benzodioxol analogs () .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory. Avoid skin contact due to potential amine reactivity () .
  • Waste Disposal: Segregate halogenated byproducts (e.g., from HBr/H2O steps) and consult certified waste management protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation: Combine NMR, MS, and IR to confirm functional groups. For example, discrepancies in NH2 proton signals may arise from salt formation (HCl), requiring pH-adjusted NMR experiments.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for 2,3-dihydrobenzofuran analogs () .
  • Single-Crystal Analysis: Use X-ray diffraction (as in ) to resolve stereochemical ambiguities in the pentan-1-amine chain .

Q. What strategies are effective in optimizing the yield of the amine hydrochloride salt formation step?

  • Acid Selection: Compare HCl gas vs. HBr/H2O (). HBr may improve crystallinity but risks bromination side reactions.
  • Solvent Polarity: Use polar aprotic solvents (e.g., CH3CN) to enhance salt precipitation.
  • Temperature Control: Gradual cooling (0 °C to RT) during LiAlH4 reduction minimizes decomposition () .

Q. How can the compound’s potential as a pharmacophore be evaluated in receptor-ligand studies?

  • Structural Analog Analysis: Compare with bioactive dihydrobenzofuran derivatives (e.g., 5-acetyl analogs in ) to identify key binding motifs .
  • Molecular Docking: Use software (e.g., AutoDock) to simulate interactions with serotonin or dopamine receptors, leveraging the amine’s protonation state at physiological pH.
  • In Vitro Assays: Test affinity for CNS targets using radioligand displacement assays, referencing protocols for similar amines () .

Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)?

  • Method Calibration: Validate HPLC conditions (e.g., C18 column, λmax 255 nm) against NMR integration for residual solvents.
  • Spiking Experiments: Add known impurities (e.g., unreacted aldehyde from ’s Step 2) to confirm detection limits .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride
Reactant of Route 2
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1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.